

# Application Notes and Protocols: 3-Bromo-2-hydroxybenzoic Acid in Organic Synthesis

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## Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzoic acid

Cat. No.: B049128

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## Introduction

**3-Bromo-2-hydroxybenzoic acid**, also known as 3-bromosalicylic acid, is a versatile building block in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on an aromatic ring, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of **3-bromo-2-hydroxybenzoic acid** in the synthesis of various organic molecules, including its role as a key intermediate in the preparation of pharmaceutical compounds and their impurities.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-bromo-2-hydroxybenzoic acid** is presented below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Reference
CAS Number	3883-95-2	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	217.02 g/mol	<a href="#">[1]</a>
Melting Point	219-220 °C	<a href="#">[2]</a>
Boiling Point	301.4 °C at 760 mmHg	<a href="#">[2]</a>
Solubility	Soluble in Methanol, DMSO	<a href="#">[2]</a>
pKa	2.43 ± 0.10	<a href="#">[2]</a>

## Applications in Organic Synthesis

**3-Bromo-2-hydroxybenzoic acid** serves as a precursor in a variety of synthetic transformations, including esterification, amide bond formation, and as a key component in the synthesis of more complex molecules.

## Esterification Reactions

The carboxylic acid moiety of **3-bromo-2-hydroxybenzoic acid** can be readily esterified under standard conditions, such as the Fischer-Speier esterification. These esters can serve as protecting groups or as intermediates for further functionalization.

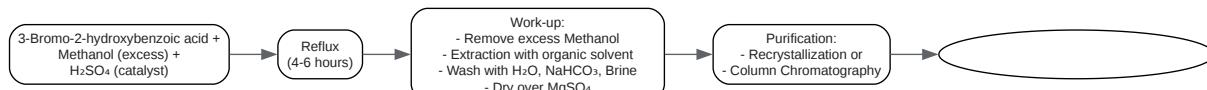
Experimental Protocol: Synthesis of Methyl 3-bromo-2-hydroxybenzoate

This protocol is adapted from the general Fischer esterification procedure.[\[3\]](#)

- Materials:
  - 3-Bromo-2-hydroxybenzoic acid**
  - Anhydrous methanol
  - Concentrated sulfuric acid
  - Sodium bicarbonate solution (saturated)

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Procedure:
  - To a round-bottom flask, add **3-bromo-2-hydroxybenzoic acid** (1.0 eq).
  - Add an excess of anhydrous methanol (e.g., 10-20 eq).
  - Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred mixture.
  - Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
  - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
  - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
  - Purify the crude product by recrystallization or column chromatography to obtain pure methyl 3-bromo-2-hydroxybenzoate.

## Logical Workflow for Fischer Esterification:

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Caption: Workflow for the synthesis of methyl 3-bromo-2-hydroxybenzoate.

## Amide Bond Formation

The carboxylic acid group can also be converted to an amide via coupling with an amine. This reaction is fundamental in the synthesis of many biologically active molecules. The use of a coupling agent is typically required to activate the carboxylic acid.

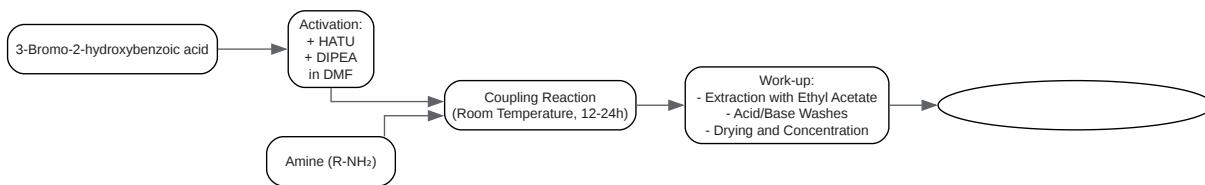
### Experimental Protocol: General Amide Coupling

This protocol is a general procedure for amide bond formation using a coupling agent like HATU.<sup>[4]</sup>

- Materials:
  - **3-Bromo-2-hydroxybenzoic acid**
  - Amine (primary or secondary)
  - HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
  - DIPEA (N,N-Diisopropylethylamine)
  - Anhydrous DMF (N,N-Dimethylformamide)
  - Ethyl acetate
  - 1M HCl solution

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Procedure:
  - Dissolve **3-bromo-2-hydroxybenzoic acid** (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
  - Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
  - Add the desired amine (1.2 eq) to the reaction mixture.
  - Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
  - Upon completion, dilute the reaction mixture with ethyl acetate and water.
  - Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography to obtain the desired amide.

Workflow for Amide Coupling:

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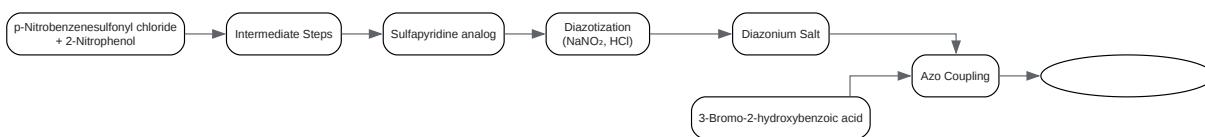
Caption: General workflow for amide bond formation.

## Intermediate in the Synthesis of Sulfasalazine Impurities

**3-Bromo-2-hydroxybenzoic acid** is a known intermediate in the synthesis of certain impurities of Sulfasalazine, an anti-inflammatory drug.[5][6] The synthesis of these impurities is crucial for their use as reference standards in quality control of the active pharmaceutical ingredient.

One such impurity is 3-Bromo-2-hydroxy-5-((4-(N-(pyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic Acid. The synthesis involves a multi-step process where **3-bromo-2-hydroxybenzoic acid** is a key precursor. While detailed, step-by-step protocols for the synthesis of this specific impurity starting from **3-bromo-2-hydroxybenzoic acid** are often proprietary, the general pathway involves diazotization and coupling reactions.

Conceptual Synthetic Pathway:

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Caption: Conceptual pathway to a Sulfasalazine impurity.

## Precursor for Heterocycle Synthesis

The presence of multiple functional groups makes **3-bromo-2-hydroxybenzoic acid** a suitable precursor for the synthesis of heterocyclic compounds. For instance, it can be used in the synthesis of benzoxazolinone derivatives.

Application Example: Synthesis of 7-Bromobenzoxazolin-2-one

7-Bromobenzoxazolin-2-one is an intermediate in the synthesis of the experimental drug bifeprunox. The synthesis from **3-bromo-2-hydroxybenzoic acid** would conceptually involve an initial amide formation followed by cyclization.

Hypothetical Synthetic Pathway:

- Amide Formation: Reaction of **3-bromo-2-hydroxybenzoic acid** with an amine source.
- Cyclization: Intramolecular cyclization to form the benzoxazolinone ring.

This pathway highlights the utility of **3-bromo-2-hydroxybenzoic acid** in constructing more complex molecular architectures.

## Summary of Synthetic Applications

Reaction Type	Product Class	Key Reagents
Esterification	Benzoic Esters	Alcohol, Acid Catalyst (e.g., H <sub>2</sub> SO <sub>4</sub> )
Amide Formation	Benzamides	Amine, Coupling Agent (e.g., HATU), Base (e.g., DIPEA)
Azo Coupling	Azo Compounds	Diazonium Salt
Heterocycle Synthesis	Benzoxazolinones	Amine, Cyclization reagents

## Conclusion

**3-Bromo-2-hydroxybenzoic acid** is a valuable and versatile reagent in organic synthesis. Its utility is demonstrated in fundamental transformations such as esterification and amide bond formation, as well as in the synthesis of complex, high-value molecules for the pharmaceutical

industry. The protocols and workflows provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols: 3-Bromo-2-hydroxybenzoic Acid in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049128#uses-of-3-bromo-2-hydroxybenzoic-acid-in-organic-synthesis>]

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